N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide
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Description
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H20N2O4S and its molecular weight is 324.4. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Research into the structural and anticancer properties of sulfonamide derivatives has led to the synthesis of compounds with potential anticancer activities. For example, Zhang, Shi-jie, Hu, Wei-Xiao (2010) unexpectedly synthesized a novel compound through an aminohalogenation reaction, highlighting its potential in anticancer applications due to its unique crystal structure and physical properties Zhang, Shi-jie, Hu, Wei-Xiao (2010).
Anti-HIV and Antifungal Activities
A study by M. Zareef, R. Iqbal, N. Al-Masoudi, J. Zaidi, M. Arfan, S. Shahzad (2007) described the synthesis of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, demonstrating significant in vitro anti-HIV and antifungal activities. This research exemplifies the therapeutic potential of sulfonamide derivatives in treating infectious diseases M. Zareef, R. Iqbal, N. Al-Masoudi, J. Zaidi, M. Arfan, S. Shahzad (2007).
Photodynamic Therapy for Cancer Treatment
The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promise for photodynamic therapy (PDT) in cancer treatment. M. Pişkin, E. Canpolat, Ö. Öztürk (2020) synthesized and characterized compounds exhibiting high singlet oxygen quantum yields, indicating their suitability as Type II photosensitizers for PDT M. Pişkin, E. Canpolat, Ö. Öztürk (2020).
Alzheimer’s Disease Therapeutics
A novel series of sulfonamides derived from 4-methoxyphenethylamine was synthesized and evaluated for their acetylcholinesterase inhibitory activity, showing potential as therapeutic agents for Alzheimer’s disease. The study by M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo (2018) indicates that these compounds could serve as lead structures in the development of more potent inhibitors M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo (2018).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-17(2)14(15-5-4-10-21-15)11-16-22(18,19)13-8-6-12(20-3)7-9-13/h4-10,14,16H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPUBUJIJKTUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)OC)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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